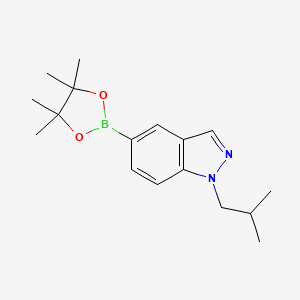

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing indazole derivative characterized by a 2-methylpropyl (isobutyl) substituent at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the C5 position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl or heteroaryl frameworks .

Properties

Molecular Formula |

C17H25BN2O2 |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C17H25BN2O2/c1-12(2)11-20-15-8-7-14(9-13(15)10-19-20)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3 |

InChI Key |

IRRQMMZBBZHOKY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Indazole Core Synthesis via Copper-Catalyzed Cyclization

The indazole scaffold is synthesized through a copper(II) acetate-mediated reaction between 2-formylphenylboronic acids and hydrazine derivatives. For 1-(2-methylpropyl)-1H-indazole, the procedure involves:

-

Reagents : 2-Formylphenylboronic acid, tert-butyl carbazate, copper(II) acetate (10 mol%), and DIPEA (2.0 equiv.) in dioxane/water (4:1).

-

Conditions : Reaction at 95°C under nitrogen for 6–8 hours, followed by acid-induced ring closure with HCl.

Mechanistic Insight : Copper(II) acetate facilitates C–N bond formation between the aldehyde and hydrazine, followed by cyclization to form the indazole ring.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

Comparative studies reveal that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in Suzuki coupling, achieving 72% yield versus 58%. Bidentate ligands stabilize the palladium center, reducing side reactions.

Temperature and Solvent Effects

Elevated temperatures (95–100°C) are critical for both cyclization and coupling steps. Polar aprotic solvents like DMF improve cyclization kinetics, while dioxane/water mixtures optimize cross-coupling.

Analytical Characterization

Post-synthesis characterization employs:

-

NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 1.26 ppm for pinacol methyl groups).

-

Mass Spectrometry : ESI-MS identifies [M+H]⁺ peaks (e.g., m/z 291.2 for intermediates).

-

HPLC : Purity >96% is achieved via reverse-phase chromatography.

Challenges and Limitations

-

Steric Hindrance : The 2-methylpropyl group at N1 reduces coupling efficiency, necessitating excess boronate reagent (1.2 equiv.).

-

Purification Complexity : Silica gel chromatography is required to separate regioisomers, lowering overall yield.

Comparative Analysis with Related Compounds

Similar indazole boronate esters (e.g., 2-methyl-4-(pinacolboronyl)-2H-indazole) utilize analogous methods but show higher yields (80–85%) due to reduced steric effects .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The indazole ring can be reduced under specific conditions.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the reactants used.

Scientific Research Applications

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Materials Science:

Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate. In biological systems, it may interact with specific molecular targets, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (Compound 107)

- Structure : Differs in substituent position (C6 vs. C5) and N1 substituent (isopropyl vs. isobutyl).

- Synthesis : Prepared via Biotage column chromatography (cyclohexane/EtOAc gradient) with 40% yield, demonstrating comparable purification challenges to the target compound .

- Reactivity : The C6-boronate may exhibit distinct regioselectivity in cross-coupling compared to C5-substituted analogues.

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole

- Structure : Additional CF3 group at C7 and N1-methyl substituent.

- Applications : The CF3 group enhances metabolic stability in drug candidates, while the smaller methyl group reduces steric hindrance .

Boronate-Containing Heterocycles Beyond Indazoles

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran

- Structure : Benzofuran core with boronate at C5.

- Physical Properties : Melting point 72–73°C, lower than typical indazole derivatives due to reduced planarity .

- Applications : Preferred for constructing oxygen-containing heterobiaryls in materials science.

Comparative Data Table

Biological Activity

1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the CAS number 1815595-36-8 and the molecular formula C17H25BN2O2. This compound is part of the indazole family and incorporates a boron-containing moiety that is significant for its biological activity.

Chemical Structure

The structural formula can be represented as follows:

This compound features a unique combination of functional groups that contribute to its biological properties.

Antimicrobial Properties

Indazoles are known for their diverse biological activities, including antimicrobial effects. Research indicates that derivatives of indazole exhibit significant activity against various pathogens. For instance, studies have shown that certain indazole derivatives demonstrate potent antiprotozoal activity, outperforming traditional treatments like metronidazole against protozoan infections such as Giardia intestinalis and Entamoeba histolytica .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Compound 18 | G. intestinalis | 0.15 |

| Compound 21 | E. histolytica | 0.20 |

| Compound 23 | C. albicans | 0.10 |

Anti-inflammatory Effects

In addition to antimicrobial properties, some indazole derivatives have been evaluated for their anti-inflammatory potential. For example, compounds derived from the indazole scaffold have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that these compounds could potentially be developed into dual-action agents targeting both infection and inflammation .

Cytotoxicity and Selectivity

The cytotoxicity of indazole derivatives is an important consideration for their therapeutic use. Studies indicate that many derivatives exhibit low cytotoxicity towards human cell lines while maintaining potent activity against pathogenic microorganisms. This selectivity is crucial for developing safe therapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives:

- Synthesis of Antimicrobial Indazoles : A study synthesized various 2H-indazole derivatives and assessed their antimicrobial properties against bacterial and fungal strains. The results highlighted several compounds with improved efficacy compared to existing treatments .

- COX-2 Inhibition : Another research effort evaluated the anti-inflammatory potential of selected indazole derivatives by measuring their ability to inhibit COX-2 activity in vitro. Compounds showed promising results with IC50 values indicating effective inhibition at low concentrations .

The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the presence of the boron moiety may play a role in enhancing the interaction with biological targets, leading to increased potency and selectivity.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regioselectivity of the indazole substitution. The pinacol boronic ester typically shows a singlet at δ 1.25 ppm (CH₃ groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2).

- IR Spectroscopy : Look for B-O stretches near 1350–1310 cm⁻¹.

Advanced : Use ¹¹B NMR (δ 30–35 ppm) to confirm boronic ester integrity .

How can X-ray crystallography resolve ambiguities in the molecular structure?

Q. Advanced

- Crystallization : Grow single crystals via vapor diffusion (e.g., CH₂Cl₂/hexane).

- Data Collection : Use a synchrotron source for high-resolution data (<1.0 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Example : A similar indazole derivative refined to R₁ = 0.039 using SHELX .

Contradiction Handling : Discrepancies between NMR and X-ray data may arise from dynamic effects; use DFT calculations to reconcile differences .

How should this air-sensitive boronic ester be stored and handled?

Q. Basic

- Storage : Under argon at –20°C in flame-sealed ampoules.

- Handling : Use Schlenk techniques for reactions; pre-dry solvents over molecular sieves.

Advanced : Monitor decomposition via ¹H NMR (new peaks at δ 7.5–8.5 ppm suggest boronic acid formation) .

How to address contradictory HPLC purity data across research batches?

Q. Advanced

- Method Adjustment : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 50%→95% ACN).

- Spike Testing : Add authentic samples to identify co-eluting impurities.

- Cross-Validation : Compare with LC-MS/MS or ¹H NMR integration. Example : A Pharmacopeial Forum protocol resolved impurities via ion-pair chromatography .

What mechanistic insights exist for palladium-mediated reactions involving this compound?

Q. Advanced

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the indazole precursor.

- Transmetallation : Boronic ester transfers to Pd, forming a Pd–B intermediate.

- Reductive Elimination : Pd mediates C–C bond formation with aryl halides.

Supporting Data : Kinetic studies show rate-limiting transmetallation in polar solvents .

How to mitigate poor solubility in cross-coupling reactions?

Q. Advanced

- Co-Solvents : Add 10% DMF or DMI to toluene.

- Sonication : Pre-dissolve the boronic ester in THF via sonication (30 min).

- Microwave Activation : Enhance dissolution at elevated temperatures.

Case Study : A similar indazole derivative achieved 85% yield using DMF/toluene (1:4) .

What protocols ensure accurate quantification of boron content?

Q. Advanced

- ICP-MS : Digest 5 mg sample in HNO₃/H₂O₂ (3:1), then measure ¹¹B isotopes.

- Titration : Use mannitol-assisted NaOH titration (endpoint pH 7.0).

Validation : Cross-check with ¹¹B NMR integration .

How to design a stability study for long-term storage?

Q. Advanced

- Conditions : Test under argon (25°C), N₂ (4°C), and air (40°C/75% RH) for 6 months.

- Analytics : Monitor via ¹H NMR (boronic ester degradation) and HPLC (purity).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life.

Reference : A 2022 study showed <5% decomposition after 12 months under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.